molecular formula C9H10BNO3 B11903660 (6-Methoxy-1H-indol-3-yl)boronic acid

(6-Methoxy-1H-indol-3-yl)boronic acid

Cat. No.: B11903660
M. Wt: 190.99 g/mol
InChI Key: WLBXFECHJHEURI-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-indol-3-yl)boronic acid is a boronic acid derivative with a methoxy group at the 6th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole derivative is reacted with a boronic acid or boronate ester under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of (6-Methoxy-1H-indol-3-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves the formation of a reversible covalent bond between the boronic acid group and a nucleophilic residue in the enzyme .

Comparison with Similar Compounds

  • (6-Methoxy-1H-indol-3-yl)boronic acid pinacol ester
  • This compound MIDA ester
  • This compound neopentyl glycol ester

Comparison: Compared to its esters, this compound is more reactive due to the free boronic acid group, making it more suitable for certain types of chemical reactions, such as Suzuki-Miyaura coupling. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(6-methoxy-1H-indol-3-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11-13H,1H3

InChI Key

WLBXFECHJHEURI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC2=C1C=CC(=C2)OC)(O)O

Origin of Product

United States

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